1,5,5-Triphenylpent-4-ene-1,3-dione
Description
1,5,5-Triphenylpent-4-ene-1,3-dione is a polycyclic diketone featuring a pent-4-ene backbone substituted with three phenyl groups and two ketone moieties at positions 1 and 3.
Properties
CAS No. |
6343-33-5 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,5,5-triphenylpent-4-ene-1,3-dione |
InChI |
InChI=1S/C23H18O2/c24-21(17-23(25)20-14-8-3-9-15-20)16-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16H,17H2 |
InChI Key |
FNRLWUWXUYMMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*ClogP values for the target compound are inferred based on substituent contributions.
Key Observations :
- Lipophilicity: The triphenyl substitution in this compound likely results in significantly higher ClogP (~5.2) compared to piperazine-2,3-dione derivatives (ClogP 1.8–3.5) and cyclohexane-1,3-dione analogs (ClogP 1.2) .
- Steric Effects: The bulky phenyl groups may hinder interactions with biological targets compared to less sterically hindered diones like diphacinone, which features a planar indan ring .
Piperazine-2,3-dione Derivatives
- Anthelmintic Activity : Piperazine-2,3-dione derivatives (e.g., 2a-i) demonstrated potent in vitro activity against parasites like Enterobius vermicularis and Fasciola hepatica, attributed to their optimized lipophilicity . The triphenyl compound’s higher ClogP could enhance anthelmintic efficacy but requires empirical validation.
Indan-1,3-dione Derivatives (Diphacinone)
- Toxicity and Environmental Fate: Diphacinone, a rodenticide, exhibits high environmental persistence due to its stable indan backbone .
Benzoxazolone and Indolin-dione Analogs
- Receptor Affinity : Indolin-2,3-dione derivatives showed low σ1 receptor affinity but high σ2 selectivity, attributed to their additional carbonyl group . The triphenyl compound’s conjugated diketone system may similarly influence receptor interactions, though its exact pharmacological profile remains unexplored.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5,5-Triphenylpent-4-ene-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Michael addition reaction between 1,3-cyclohexanedione derivatives (e.g., dimedone) and diaryl enacetones (trans,trans-1,5-diaryl-1,4-pentadien-3-one) using acid catalysis (e.g., HCl or H₂SO₄) . Key optimization parameters include:
- Catalyst concentration : Higher acid concentrations (e.g., 5–10 mol%) accelerate adduct formation but may promote side reactions.
- Temperature : Reactions are typically conducted at 60–80°C for 6–12 hours to balance yield and selectivity.
- Purification : Recrystallization from acetic acid/water mixtures (1:1 ratio) is effective for isolating pure adducts .
Q. How is this compound characterized structurally, and what spectral techniques are most reliable?
- Methodological Answer : Comprehensive characterization involves:
- 1H-NMR/13C-NMR : To confirm substitution patterns and distinguish between enol-keto tautomers. For example, the ketone carbonyls appear as distinct signals near δ 190–200 ppm in 13C-NMR .
- IR spectroscopy : Stretching vibrations for conjugated carbonyl groups (C=O) are observed at ~1680–1720 cm⁻¹ .
- HRMS and elemental analysis : Validate molecular formula (C₂₃H₁₈O₂) and purity .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can they be addressed?
- Methodological Answer : Crystallization difficulties stem from:
- Steric hindrance : The bulky triphenyl groups disrupt lattice packing. Solutions include using mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation .
- Disorder in aromatic rings : High-resolution X-ray diffraction (single-crystal) with low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .
- Data refinement : Software like SHELX or OLEX2 can model disordered regions using constraints for phenyl ring geometries .
Q. How do electronic effects of substituents on the aryl groups influence the compound’s reactivity in cyclization reactions?
- Methodological Answer : Substituents (e.g., electron-withdrawing -NO₂ or electron-donating -CH₃) on the aryl rings alter:
- Cyclization kinetics : Electron-deficient aryl groups accelerate intramolecular cyclization (via enhanced electrophilicity of the α,β-unsaturated ketone) .
- Product selectivity : Para-substituted aryl groups favor spiro[5.5]undecane formation, while ortho-substituents may lead to steric-driven byproducts .
Q. What computational methods are suitable for predicting the collision cross-section (CCS) and conformational dynamics of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model rotational barriers of the central enone system .
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate CCS values, validated against ion mobility spectrometry data .
- Key Insight : The conjugated π-system stabilizes planar conformations, but steric clashes between phenyl groups induce torsional strain (~15–20 kJ/mol) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported spectral data for structurally similar 1,5-dione derivatives?
- Methodological Answer :
- Cross-validate techniques : For example, NMR chemical shifts vary with solvent (CDCl₃ vs. DMSO-d₆). Always report solvent and reference standards .
- Check tautomeric equilibria : Enol-keto tautomerism in 1,3-dione systems can lead to inconsistent IR or NMR signals. Use variable-temperature NMR to identify dynamic processes .
- Reference authoritative databases : Compare data against NIST Chemistry WebBook entries or crystallographically resolved structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
